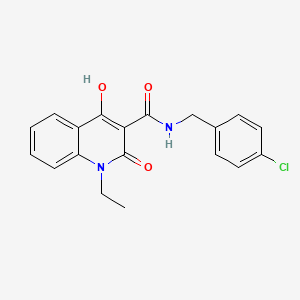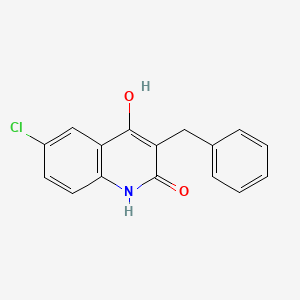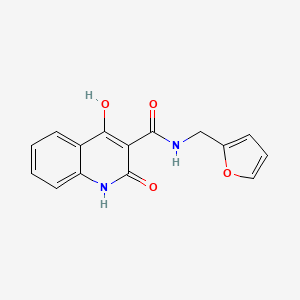
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as Chromen-4-one, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of chromene, a naturally occurring compound found in many plants. Chromen-4-one has shown promising results in various studies, making it a topic of interest for researchers.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee is not fully understood, but studies have suggested that it works by inhibiting various enzymes and pathways in the body. For example, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth of cancer cells. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has been shown to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and physiological effects:
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has various biochemical and physiological effects, including its ability to modulate the immune system. Studies have shown that N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has the ability to enhance the activity of natural killer cells, which play a crucial role in the immune system's defense against cancer cells. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has been shown to reduce inflammation, making it a potential candidate for treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and for developing new cancer treatments. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has shown potential in treating various other diseases, making it a versatile compound for scientific research.
However, one limitation of using N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee in lab experiments is its potential toxicity. Studies have shown that high doses of N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee can be toxic to cells, which could limit its use in certain experiments. Additionally, the mechanism of action of N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee is not fully understood, which could make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee. One area of interest is its potential use in combination with other drugs for cancer treatment. Studies have shown that N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee can enhance the activity of other anti-cancer drugs, making it a potential candidate for combination therapy.
Another future direction for research is the development of new synthesis methods for N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee. This could lead to the production of more efficient and cost-effective methods for producing the compound.
Conclusion:
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee is a promising compound for scientific research due to its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and modulate the immune system makes it a versatile compound for studying various diseases. While there are limitations to its use in lab experiments, the future directions for research on N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee are promising, and it is likely to continue to be an area of interest for researchers in the future.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has shown potential in various scientific research applications, including its use as an anti-cancer agent. Studies have shown that N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has shown potential in treating various other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-4-hydroxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-5-6-14-11(16)9-10(15)7-3-1-2-4-8(7)18-12(9)17/h1-4,15H,5-6,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJLKFODUSQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(=O)NCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




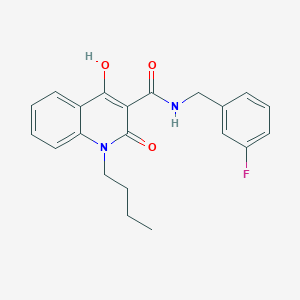
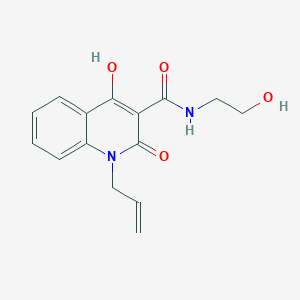

![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)
